molecular formula C8H12O B11937503 1-(Cyclopent-1-en-1-yl)propan-1-one CAS No. 27042-01-9

1-(Cyclopent-1-en-1-yl)propan-1-one

Cat. No.: B11937503
CAS No.: 27042-01-9
M. Wt: 124.18 g/mol
InChI Key: JFLUEFBLFMYJOE-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C8H12O It is a ketone featuring a cyclopentene ring attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with propanone in the presence of a catalyst. Another method includes the use of thionyl chloride and butanone in a one-pot synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopent-1-en-1-yl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

27042-01-9

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(cyclopenten-1-yl)propan-1-one

InChI

InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3

InChI Key

JFLUEFBLFMYJOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CCCC1

Origin of Product

United States

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